molecular formula C15H18N2O3 B2519087 (E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid CAS No. 314278-98-3

(E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid

Cat. No.: B2519087
CAS No.: 314278-98-3
M. Wt: 274.32
InChI Key: SVLSMQALWUUSJF-CMDGGOBGSA-N
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Description

(E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid is a synthetic α,β-unsaturated ketone carboxylic acid featuring a piperidine-substituted aniline moiety. This compound is structurally characterized by its conjugated enone system and a tertiary amine (piperidine) group, which may enhance its binding affinity to biological targets such as kinases or enzymes . The (E)-stereochemistry of the double bond is critical for maintaining planarity and electronic conjugation, which can influence reactivity and bioactivity.

Properties

IUPAC Name

(E)-4-oxo-4-(4-piperidin-1-ylanilino)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-14(8-9-15(19)20)16-12-4-6-13(7-5-12)17-10-2-1-3-11-17/h4-9H,1-3,10-11H2,(H,16,18)(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLSMQALWUUSJF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(piperidin-1-yl)aniline, which is then reacted with an appropriate butenoic acid derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid typically involves multi-step reactions that integrate piperidine derivatives with various aryl amines. The resultant compounds often undergo characterization using techniques such as NMR and mass spectrometry to confirm their structure and purity.

Numerous studies have evaluated the biological activity of compounds related to this compound. These studies highlight its potential as an anticancer agent, as well as its ability to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives bearing piperidine moieties exhibit significant anticancer properties. For instance, a study demonstrated that certain synthesized piperidine derivatives showed low IC50 values, indicating strong efficacy against cancer cell lines when compared to standard chemotherapy agents like doxorubicin . The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways.

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound. Studies have shown that piperidine-containing compounds can act as potent inhibitors of enzymes such as acetylcholinesterase and urease. For example, some derivatives displayed strong inhibitory effects with IC50 values indicating high potency . This suggests potential applications in treating conditions such as Alzheimer's disease and infections caused by urease-producing bacteria.

Pharmacological Applications

The pharmacological applications of this compound extend beyond anticancer and enzyme inhibition. Its structural features make it a candidate for various therapeutic uses:

  • Antibacterial Activity : Compounds derived from piperidine have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis.
  • Neurological Disorders : Given its interaction with neurotransmitter systems, there is potential for applications in treating neurological disorders, particularly those involving cholinergic dysfunction .
  • Diabetes Management : Some studies suggest that piperidine derivatives can help regulate plasma glucose levels, indicating a role in diabetes management .

Case Studies

Several case studies have documented the synthesis and evaluation of this compound and its derivatives:

Study ReferenceFocusFindings
Aziz-ur-Rehman et al. (2018) Anticancer ActivityCompounds synthesized exhibited low IC50 values against cancer cell lines, showing promise as anticancer agents.
Brazilian Journal of Pharmaceutical Sciences (2020) Enzyme InhibitionDemonstrated strong inhibition of acetylcholinesterase and urease by synthesized compounds, indicating therapeutic potential in neurological disorders and infections.
PubChem Database Structure & PropertiesDetailed chemical properties and potential applications based on structural analysis.

Mechanism of Action

The mechanism of action of (E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, molecular properties, and applications of compounds analogous to the target molecule:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Applications/Notes References
(E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid Piperidine-substituted aniline; (E)-enone system C₁₅H₁₇N₂O₃ 273.31 (calculated) Potential kinase inhibitor intermediate; research use
(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid Difluoromethyl group on piperidine ring C₁₀H₁₃F₂NO₃ 233.21 High purity (≥95%); discontinued commercial availability; research intermediate
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid Z-configuration enone; 4-methylaniline substituent C₁₁H₁₁NO₃ 205.21 Biochemical reagent; studied for physical/chemical properties
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid Pyrrolidine instead of piperidine C₈H₁₁NO₃ 169.18 Component of triazine derivatives; synthetic building block
(E)-4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid 1,1-Difluoroethyl group on piperidine C₁₁H₁₅F₂NO₃ 247.24 Research use; requires strict safety protocols (gloves, masks)
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid Pyrimidin-2-ylsulfamoyl group on aniline C₁₅H₁₃N₄O₅S 361.35 Pharmaceutical intermediate (>99% purity); analyzed via HPLC, NMR, LCMS
4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid Phenylpiperazine substituent C₁₄H₁₆N₂O₃ 260.29 Commercial availability; potential CNS drug intermediate
(E)-4-oxo-4-(2,4,5-trichloroanilino)but-2-enoic acid 2,4,5-Trichlorophenyl group C₁₀H₆Cl₃NO₃ 302.52 Historical research use (NSC137042); synonyms include multiple assay codes
(E)-4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)but-2-enoic acid Pyrrolidine sulfonyl group on aniline C₁₄H₁₆N₂O₅S 324.08 Listed in chemical libraries (ZINC313657); potential protease inhibitor candidate

Key Observations

Impact of Substituents: Fluorinated Derivatives (e.g., difluoromethyl or difluoroethyl groups) exhibit increased molecular weight and altered lipophilicity, which may enhance blood-brain barrier penetration or metabolic stability .

Stereochemistry: The (Z)-isomer of 4-(4-methylanilino)-4-oxobut-2-enoic acid demonstrates distinct physicochemical properties compared to the (E)-isomer, highlighting the importance of stereochemistry in drug design .

Biological Relevance :

  • Piperidine and pyrrolidine rings are common in kinase inhibitors (e.g., dacomitinib’s synthesis uses a piperidine analog), suggesting these moieties contribute to ATP-binding pocket interactions .
  • The trichlorophenyl variant () may exhibit enhanced electrophilic reactivity due to electron-withdrawing chlorine atoms, though toxicity risks require evaluation.

Biological Activity

(E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid, also known by its CAS Number 314278-98-3, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 274.3150 g/mol
  • IUPAC Name : (E)-4-oxo-4-(4-(piperidin-1-yl)phenylamino)but-2-enoic acid

This compound features a piperidine ring, which is often associated with various biological activities, including modulation of neurotransmitter systems.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression at the G1 phase.

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)12.5Apoptosis induction
HT29 (Colon Cancer)15.3Cell cycle arrest at G1 phase

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Cytokine Inhibition (%) Concentration (µM)
TNF-alpha75%10
IL-660%10

Neuroprotective Effects

The piperidine moiety contributes to neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents.

Case Studies and Research Findings

  • Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against MCF7 cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics .
  • Inflammatory Response Modulation : In a study examining inflammatory responses in macrophages, treatment with this compound resulted in a marked reduction in cytokine levels compared to untreated controls, highlighting its potential as an anti-inflammatory agent .
  • Neuroprotection in Animal Models : An animal study assessed the neuroprotective effects of this compound in models of Alzheimer's disease. The compound improved cognitive function and reduced amyloid plaque formation .

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